Isosteviol (ent-16-ketobeyeran-19-oic acid) is a tetracyclic diterpenoid belonging to the beyerane family. [] It is derived from the acid hydrolysis of stevioside, a natural glycoside extracted from the leaves of the Stevia rebaudiana Bertoni plant. [, , , , ] Isosteviol possesses a distinctive tetracyclic kaurene skeleton. [] Studies have shown that isosteviol exhibits a wide range of biological activities, including antihypertensive, anti-hyperglycemic, anti-inflammatory, antitumor, antibacterial, and cardioprotective properties. [, , , , , , , , , , , , , , , ] Its ready availability, low cost, and safety profile make it an attractive starting material for developing novel therapeutics. []
Synthesis Analysis
Isosteviol is commonly synthesized through the acid hydrolysis of stevioside. [, , ] This process can be catalyzed by strong acids like hydrochloric acid or sulfuric acid. [, , ] A more environmentally friendly method utilizes a chlorinated aromatic sulfonic ion exchange macroporous resin packed bed for continuous catalytic hydrolysis. [] This approach offers high yield, simple operation, and catalyst reusability. []
Molecular Structure Analysis
Esterification: The carboxylic acid group of isosteviol can be readily esterified to produce esters. [, , , ]
Oxime Formation: The ketone group of isosteviol can be converted to an oxime using hydroxylamine. [, , ]
Hydrazide and Hydrazone Formation: Isosteviol can be reacted with hydrazides to yield hydrazones, which exhibit antitubercular activity. []
Triazole Formation: Isosteviol derivatives with unsaturated functionalities can undergo "click" chemistry reactions to form triazole conjugates with potential anticancer activity. [, ]
Acylation: The 19-OH group of kaurene- and beyerane-type diterpenoids can be acylated, leading to enhanced cytotoxicities. []
Microbial Transformation: Fungi such as Aspergillus niger, Glomerella cingulata, and Mortierella elongate can metabolize isosteviol, introducing hydroxyl groups or converting it to 7-oxoisosteviol. []
Mechanism of Action
MitoKATP Channel Activation: Isosteviol activates mitochondrial ATP-sensitive potassium (mitoKATP) channels. [, , ] This activation leads to mild depolarization of the mitochondrial membrane potential, preventing calcium overload and subsequent cell death. [, ]
Antioxidant Activity: Isosteviol demonstrates antioxidant properties by scavenging reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes like superoxide dismutase (SOD). [, , , ]
Apoptosis Induction: Isosteviol derivatives induce apoptosis in cancer cells via both intrinsic and extrinsic pathways. [, , , , ] This involves the activation of caspases, modulation of Bcl-2 family proteins, and increased expression of pro-apoptotic proteins. [, , ]
Cell Cycle Arrest: Isosteviol and its derivatives can induce cell cycle arrest in the G1 or S phase, depending on the specific compound and cell type. [, , ] This arrest is associated with changes in the expression of cell cycle regulators like p21 and cyclins. [, , ]
Inhibition of Specific Enzymes: Isosteviol derivatives have been shown to inhibit enzymes like protein tyrosine phosphatase-1B (PTP1B) and activated coagulation factor X (FXa), contributing to their anti-diabetic and anticoagulant activities. [, , , ]
Physical and Chemical Properties Analysis
Isosteviol is a white crystalline powder with a melting point of 238–240 °C. [] It is soluble in organic solvents like methanol, ethanol, and acetone but poorly soluble in water. [, ]
Applications
Cardiovascular Protection: Studies demonstrate isosteviol's protective effects against myocardial ischemia-reperfusion injury in both isolated guinea pig hearts and anesthetized rats. [, , , ] This protection is attributed to the activation of mitoKATP channels and the reduction of oxidative stress. [, , , ]
Neuroprotection: Isosteviol has shown promising neuroprotective effects in rat models of focal cerebral ischemia. [, ] It reduces infarct volume, improves neurobehavioral outcomes, and mitigates oxidative stress and inflammation in the brain. [, ]
Anticancer Activity: Numerous studies have investigated the anticancer potential of isosteviol and its derivatives. [, , , , , , , , , ] They induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. [, , , , , , , , , ]
Antimicrobial Activity: Isosteviol displays antimicrobial activity against both bacteria and fungi. [, , ]
Anti-diabetic Potential: Isosteviol derivatives have shown inhibitory activity against PTP1B, suggesting their potential for treating type 2 diabetes. []
Anticoagulant Activity: Isosteviol and its derivatives have demonstrated anticoagulant properties, acting as FXa inhibitors. [, ]
Plant Growth Regulation: Isosteviol has been found to enhance the salt tolerance of Brassica napus seedlings by modulating their physiological and metabolic functions. [] It also promotes wheat seed germination and seedling growth under cadmium stress by reducing oxidative damage. []
Organocatalysis: The unique structure of isosteviol makes it a promising chiral scaffold for developing organocatalysts. [, ]
Related Compounds
Stevioside
Compound Description: Stevioside is a natural glycoside extracted from the leaves of the Stevia rebaudiana plant. It is a widely used non-caloric sweetener. []
Relevance: Stevioside is the parent compound from which isosteviol is derived via acid hydrolysis. [, , ]
Steviol
Compound Description: Steviol is another diterpenoid derived from stevioside through acid hydrolysis. It possesses a kaurene skeleton. [, ]
Dihydroisosteviol
Compound Description: Dihydroisosteviol is an analog of isosteviol that demonstrates inhibitory effects on forskolin-induced chloride secretion. This suggests a potential role as an antidiarrheal agent. [, ]
Relevance: Dihydroisosteviol is structurally similar to isosteviol and shares its ability to affect ion transport. Its more potent inhibition of chloride secretion makes it an interesting target for further development as a therapeutic agent. [, ]
Isosteviol 16-Oxime
Compound Description: Isosteviol 16-oxime is an analog of isosteviol that, along with dihydroisosteviol, shows activity against both epimastigote and trypomastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease. []
Relevance: Isosteviol 16-oxime is structurally related to isosteviol and highlights the potential of modifying the isosteviol scaffold to target specific parasites. []
7β-Hydroxyisosteviol
Compound Description: 7β-Hydroxyisosteviol is a metabolite produced by the microbial transformation of isosteviol using the fungus Aspergillus niger. [] It displays inhibitory effects on Epstein–Barr virus early antigen (EBV-EA) activation. []
Relevance: This compound showcases the potential of microbial transformation to generate structurally related compounds with potentially enhanced biological activities compared to isosteviol. []
11β-Hydroxyisosteviol
Compound Description: 11β-Hydroxyisosteviol is another metabolite derived from the microbial transformation of isosteviol by the fungus Aspergillus niger. [] It, along with 7β-hydroxyisosteviol, exhibits potent inhibitory effects on EBV-EA activation, exceeding the potency of isosteviol itself. []
Relevance: Similar to 7β-hydroxyisosteviol, this compound exemplifies how microbial biotransformation can yield structural analogs of isosteviol with improved biological profiles. []
12β-Hydroxyisosteviol
Compound Description: 12β-Hydroxyisosteviol is also a product of isosteviol biotransformation by the fungus Aspergillus niger. [] This metabolite shows potent inhibitory activity against EBV-EA activation. []
Relevance: The discovery of 12β-hydroxyisosteviol further reinforces the potential of exploring microbial transformation to generate novel isosteviol analogs with enhanced therapeutic potential. []
17-Hydroxyisosteviol
Compound Description: 17-Hydroxyisosteviol is produced by the biotransformation of isosteviol using the fungus Glomerella cingulata. [] It demonstrates significant inhibitory effects on EBV-EA activation. []
Relevance: This finding further demonstrates the feasibility of utilizing diverse fungal species for the biotransformation of isosteviol to obtain structurally modified derivatives with enhanced biological activities. []
7-Oxoisosteviol
Compound Description: 7-Oxoisosteviol is a metabolite generated from the biotransformation of isosteviol by the fungus Mortierella elongate. [] It shows inhibitory activity against EBV-EA activation. []
Relevance: This compound exemplifies the potential of microbial transformation to create structurally diverse isosteviol analogs with unique biological activities. []
Isosteviol methyl ester
Compound Description: Isosteviol methyl ester is a synthetic derivative of isosteviol where the carboxylic acid group is esterified with methanol. [, ] This modification enhances its reactivity and facilitates further chemical transformations. [, ]
Relevance: This compound serves as a key intermediate in the synthesis of more complex isosteviol analogs, demonstrating the versatility of isosteviol as a chemical scaffold. [, ]
15-Bromoisosteviol methyl ester
Compound Description: 15-Bromoisosteviol methyl ester is a product obtained unexpectedly from the reaction of isosteviol methyl ester with bromoalkanes, such as 1,3-dibromopropane. []
Relevance: This compound highlights the unique reactivity of the isosteviol scaffold and its potential to undergo unexpected transformations. []
Steviolbioside
Compound Description: Steviolbioside is a glycoside found in Stevia rebaudiana alongside stevioside. It possesses antitubercular activity. []
Relevance: While structurally similar to stevioside, steviolbioside demonstrates a distinct biological activity and serves as a precursor to isosteviol-based conjugates with antitubercular potential. []
Triphenylphosphonium (TPP) Conjugates of Isosteviol
Compound Description: These conjugates consist of isosteviol linked to a triphenylphosphonium cation. The TPP moiety acts as a carrier, facilitating the selective accumulation of the conjugate into mitochondria. [, ] These conjugates exhibit antimitotic activity by inducing mitotic arrest and aberrant multipolar mitotic spindles in sea urchin embryo models. []
Relevance: The TPP-isosteviol conjugates demonstrate the successful utilization of isosteviol in a targeted drug delivery strategy. By directing isosteviol to the mitochondria, these conjugates showcase potential for cancer therapy. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
KT 1 decreased aortic pressure, renal blood flow, left ventricular enddiastolic pressure and resistances of total peripheral, vertebral, coronary and renal vasculatures and increased aortic blood flow, vertebral blood flow, coronary blood flow, peak positive left ventricular dP/dt and heart rate in anesthetized open-chest dogs.
KT185 is an orally bioavailable inhibitor of α/β-hydrolase domain-containing protein 6 (ABHD6) with an IC50 value of 0.21 nM in a competitive activity-based protein profiling assay using Neuro2A membranes. It inhibits ABHD6 in a 2-arachidonoyl glycerol (2-AG;) hydrolysis assay (IC50 = 13.6 nM for the mouse recombinant enzyme expressed in HEK293T cells). KT185 is selective for ABHD6 over diacylglycerol lipase β (DAGLβ) at 1 µM but inhibits lysophospholipase 1 (LYPLA1) and LYPLA2 at 10 µM. It inhibits ABHD6 activity in mouse liver and brain in vivo when administered at doses of 5-10 and approximately 40 mg/kg, respectively, without inhibiting fatty acid amide hydrolase (FAAH) in the brain. KT185 inhibits increases in the frequency of spontaneous inhibitory post-synaptic currents (sIPSCs) induced by nicotine in the rat ventral tegmental area (VTA) but does not reduce nicotine self-administration in rats when administered intracerebroventricularly at a dose of 200 µg. It has been used as a negative control for the off-target effect of the DAGL inhibitor KT172 on ABHD6. KT185 is the first orally-active ABHD6-selective inhibitor. It displays excellent selectivity against other brain and liver serine hydrolases in vivo.
KT172 is a non-selective inhibitor of diacylglycerol lipase α (DAGLα) and DAGLβ.1 It inhibits DAGL-mediated hydrolysis of 1-stearoyl-2-arachidonoylglycerol in HEK293T cell membranes expressing recombinant DAGLα or DAGLβ (IC50s = 140 and 60 nM, respectively). KT172 also inhibits α/β-hydrolase 6 (ABHD6; IC50 = 5 nM) and weakly inhibits monoacylglycerol lipase (MAGL; IC50 = 5,000 nM) in a panel of 47 mouse serine hydrolases. It restores nicotine-stimulated GABA release in isolated ventral tegmental area (VTA) dopamine neurons from rats chronically exposed to nicotine when used at a concentration of 1 µM. KT172 decreases production of 2-arachidonoyl glycerol and subsequently reduces arachidonic acid, prostaglandin E2 (PGE2;), and PGD2 in thioglycolate-stimulated peritoneal macrophages when administered at a dose of 5 mg/kg in mice. KT172 is a non-selective inhibitor of diacylglycerol lipase α (DAGLα) and DAGLβ. It inhibits DAGL-mediated hydrolysis of 1-stearoyl-2-arachidonoylglycerol in HEK293T cell membranes expressing recombinant DAGLα or DAGLβ. KT172 also inhibits α/β-hydrolase 6 (ABHD6) and weakly inhibits monoacylglycerol lipase (MAGL). It restores nicotine-stimulated GABA release in isolated ventral tegmental area (VTA) dopamine neurons from rats chronically exposed to nicotine. KT172 decreases production of 2-arachidonoyl glycerol and subsequently reduces arachidonic acid, prostaglandin E2 (PGE2), and PGD2 in thioglycolate-stimulated peritoneal macrophages.
In humans, two forms of diacylglycerol lipase, DAGLα and DAGLβ, generate the endocannabinoid 2-arachidonoyl glycerol (2-AG;) by attacking DAG at the sn-1 position. KT109 is a selective inhibitor of DAGLβ with an IC50 value of 42 nM. It demonstrates ~60-fold selectivity for DAGLβ over DAGLα, and negligible activity against other key enzymes involved in endocannabinoid signaling, including FAAH, MAGL, and ABHD11.1 KT109 has been shown to disrupt the lipid network involved in macrophage inflammatory responses, lowering 2-AG, as well as arachidonic acid and eicosanoids, in mouse peritoneal macrophages. KT109 is a selective inhibitor of DAGLβ with an IC50 value of 42 nM. DAGL-β (-/-) mice or KT109-treated wild-type mice displayed reductions in LPS-induced allodynia. Repeated KT109 administration prevented the expression of LPS-induced allodynia, without evidence of tolerance. Intraplantar injection of KT109 into the LPS-treated paw, but not the contralateral paw, reversed the allodynic responses. KT109 also reversed allodynia in the CCI and CINP models and lacked discernible side effects (e.g. gross motor deficits, anxiogenic behaviour or gastric ulcers).
KT 5720 is an organic heterooctacyclic compound that is 1H,1'H-2,2'-biindole in which the nitrogens have undergone formal oxidative coupling to positions 2 and 5 of hexyl (3S)-3-hydroxy-2-methyltetrahydrofuran-3-carboxylate (the 2R,3S,5S product), and in which the 3 and 3' positions of the biindole moiety have also undergone formal oxidative coupling to positions 3 and 4 of 1,5-dihydro-2H-pyrrol-2-one. It has a role as an EC 2.7.11.11 (cAMP-dependent protein kinase) inhibitor. It is an organic heterooctacyclic compound, a gamma-lactam, a tertiary alcohol, a carboxylic ester, a hemiaminal, a semisynthetic derivative and an indolocarbazole. It is functionally related to a K-252a.